3-Cyanopyrazolo[1,5-a]pyrimidine-6-carboxylic acid
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Overview
Description
3-Cyanopyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyrimidine ring, with a cyano group at the 3-position and a carboxylic acid group at the 6-position. This structural arrangement imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Scientific Research Applications
3-Cyanopyrazolo[1,5-a]pyrimidine-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
Target of Action
The primary target of 3-Cyanopyrazolo[1,5-a]pyrimidine-6-carboxylic acid is the Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial enzyme involved in cell cycle regulation, particularly the transition from the G1 phase to the S phase. By inhibiting CDK2, the compound can effectively halt cell cycle progression .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This interaction results in the arrest of the cell cycle at various phases, depending on the specific derivative of the compound . For instance, some derivatives can cause cell cycle arrest at the G2/M phase, while others can induce arrest at the G1/S phase .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle regulation pathway. This disruption can lead to the prevention of cancer cell proliferation, as the cells are unable to progress through the cell cycle and divide . The downstream effects include reduced tumor growth and potentially, tumor shrinkage.
Pharmacokinetics
The compound’s effectiveness against cdk2 suggests that it has sufficient bioavailability to interact with its target within the cell .
Result of Action
The primary result of the action of this compound is the inhibition of cell cycle progression, leading to the arrest of cancer cell proliferation . Additionally, some derivatives of the compound have been shown to induce apoptosis, or programmed cell death, further contributing to its anticancer effects .
Future Directions
The synthetic transformations involving the pyrazolo[1,5-a]pyrimidine motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . These reports should address protocols that aim to minimize synthesis pathways, employ cheap reagents, and develop processes that prevent or reduce waste production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyanopyrazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 5-amino-1H-pyrazole-4-carbonitrile with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
3-Cyanopyrazolo[1,5-a]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the cyano group under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidine derivatives.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine-3-carboxamide: Exhibits antimicrobial properties and is structurally similar but lacks the cyano group.
5-Methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile: Another derivative with potent antibacterial activity.
2-(Pyrazolo[1,5-a]pyrimidin-5-yl)phenol: Known for its antifungal activity.
Uniqueness
3-Cyanopyrazolo[1,5-a]pyrimidine-6-carboxylic acid is unique due to the presence of both a cyano group and a carboxylic acid group, which confer distinct chemical reactivity and biological activity. Its ability to inhibit CDK2 and induce apoptosis in cancer cells sets it apart from other similar compounds .
Properties
IUPAC Name |
3-cyanopyrazolo[1,5-a]pyrimidine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N4O2/c9-1-5-3-11-12-4-6(8(13)14)2-10-7(5)12/h2-4H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSXXJSJRSRZQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C(C=NN21)C#N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.